molecular formula C11H9NO B1593195 3-Methylquinoline-2-carbaldehyde CAS No. 408523-30-8

3-Methylquinoline-2-carbaldehyde

Cat. No. B1593195
M. Wt: 171.19 g/mol
InChI Key: PJEIWNDQRUDUBL-UHFFFAOYSA-N
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Description

3-Methylquinoline-2-carbaldehyde is a chemical compound with the molecular formula C11H9NO and a molecular weight of 171.19 g/mol . It is used in various applications, including research and development.


Synthesis Analysis

The synthesis of quinoline derivatives, such as 3-Methylquinoline-2-carbaldehyde, often involves α,β-unsaturated aldehydes . Techniques such as microwave irradiation have been used for the synthesis of quinoline scaffolds, providing a more efficient, less time-consuming, and environmentally friendly method . Another approach involves the application of the Vilsmeier–Haack reaction .


Molecular Structure Analysis

The molecular structure of 3-Methylquinoline-2-carbaldehyde can be analyzed using various techniques. Mass spectrometry (MS) is a central technique used for the analysis of molecular structures of unknown compounds in the gas phase . With high-resolution MS, accurate molecular weights of the intact molecular ions can be measured .


Chemical Reactions Analysis

The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, which could be similar to 3-Methylquinoline-2-carbaldehyde, has been reviewed, covering the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . Another approach to the synthesis of quinoline and its hydrogenated derivatives involves α,β-unsaturated aldehydes .

Scientific Research Applications

Synthesis and Reactions

Recent studies have focused on the synthesis and reactions of quinoline derivatives, including 3-Methylquinoline-2-carbaldehyde. These compounds are essential in constructing fused or binary quinoline-cored heterocyclic systems. Their synthesis often involves various chemical reactions and methodologies, providing a foundation for further biological and chemical applications. For example, a study by (Hamama et al., 2018) highlights the chemistry of related analogs, emphasizing their synthetic and biological relevance.

Biological Activity

Quinoline derivatives, including 3-Methylquinoline-2-carbaldehyde, have been investigated for their potential biological activities. This includes antibacterial and antioxidant properties. For instance, (Zeleke et al., 2020) synthesized derivatives that displayed potent antibacterial activity against various bacterial strains. Additionally, these compounds demonstrated moderate antioxidant activities, showing their potential in therapeutic applications.

Molecular Docking and Antimicrobial Agents

Quinoline derivatives are also explored in molecular docking studies, which help understand their interaction with biological targets. For instance, (Ghanei et al., 2016) synthesized derivatives for potential use as AKT1 inhibitors, which are relevant in cancer research. Another study by (Lamani et al., 2008) synthesized Schiff bases from quinoline derivatives and evaluated their interaction with DNA, highlighting their antimicrobial potential.

Applications in Organic Synthesis

Quinoline derivatives are vital in organic synthesis, contributing to the development of novel compounds with various applications. The synthesis of bisarylmethyl-substituted pyrimidines and quinolines, as explored by (Harutyunyan, 2014), demonstrates the versatility of these compounds in creating structurally diverse molecules.

Future Directions

The future directions of research on 3-Methylquinoline-2-carbaldehyde and similar compounds could involve further exploration of their synthesis methods, potential applications, and biological activities. Quinoline derivatives have been used in various fields, including medicine, food, catalysts, dyes, materials, refineries, and electronics . Therefore, continued research in this area is likely to yield valuable insights and advancements.

properties

IUPAC Name

3-methylquinoline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8-6-9-4-2-3-5-10(9)12-11(8)7-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEIWNDQRUDUBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00628622
Record name 3-Methylquinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylquinoline-2-carbaldehyde

CAS RN

408523-30-8
Record name 3-Methylquinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylquinoline-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Z Xu, L Zhang - Organic & Biomolecular Chemistry, 2021 - pubs.rsc.org
A radical mediated C–H direct formylation of N-heteroarenes with methanol is reported. The reaction features a novel iron-catalyzed Minisci oxidative coupling process using …
Number of citations: 7 pubs.rsc.org
N Campbell - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter focuses on the quinolines and their derivatives. The quinoline bases occur along with the pyridine analogues in bone oil and coal tar. Quinoline and its …
Number of citations: 6 www.sciencedirect.com
T Xie, X Jiang, Z Mi, X Li, X Xu, R Bai… - Chinese Journal of …, 2019 - sioc-journal.cn
An one-pot iron-catalyzed oxidative formylation of 2-methylquinolines to produce 2-quinoline carboxaldehydes under microwave irradiation has been achieved by employing O 2 as the …
Number of citations: 2 sioc-journal.cn
谢庭辉, 蒋筱莹, 米治胜, 李雪, 徐小河, 白仁仁, 帅棋… - 有机化学, 2019 - sioc-journal.cn
… 3-Methylquinoline-2-carbaldehyde (2d): Yield 54%. Yellow solid, mp 111~112 ℃ (lit.[17] 115~116 ℃); 1H NMR (400 MHz, CDCl3) δ: 10.30 (s, 1H), 8.17 (d, J= 8.4 Hz, 1H), 7.99 (s, 1H), …
Number of citations: 3 sioc-journal.cn

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